molecular formula C7H4Cl2O B046567 3-Chlorobenzoyl chloride CAS No. 618-46-2

3-Chlorobenzoyl chloride

Cat. No. B046567
CAS RN: 618-46-2
M. Wt: 175.01 g/mol
InChI Key: WHIHIKVIWVIIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Chlorobenzoyl chloride involves several chemical reactions. A study by Tarighi et al. (2009) detailed the synthesis of a related compound, 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, from cinnamic acid and thionyl chloride, showcasing a method that might be analogous to the synthesis of 3-Chlorobenzoyl chloride. This method highlights the importance of specific reagents and conditions in achieving the desired chlorobenzoyl chlorides (Tarighi, Abbasi, Zamanian, Badiei, & Ghoranneviss, 2009).

Molecular Structure Analysis

The molecular structure of compounds related to 3-Chlorobenzoyl chloride has been the subject of various studies. For instance, the crystal structure of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride provides insights into the molecular arrangement and interactions within the crystal lattice, such as CH…π interactions, which could be relevant to understanding the structure of 3-Chlorobenzoyl chloride itself (Tarighi et al., 2009).

Chemical Reactions and Properties

3-Chlorobenzoyl chloride reacts with various nucleophiles in acylation reactions, a characteristic property of acid chlorides. The compound’s reactivity has been explored in synthesizing various organic compounds, indicating its versatility in organic synthesis. For example, the reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride mediated by triethylamine in acetonitrile under heating, as reported by Castillo et al. (2023), demonstrates the compound's applicability in forming complex organic structures (Castillo, Becerra, & Macías, 2023).

Scientific Research Applications

  • Synthesis of Nitrosobenzene : 3-chloroperbenzoic acid-17O,18O, derived from 3-Chlorobenzoyl chloride, is used for synthesizing nitrosobenzene-17O,18O and nitrosobenzene-15N. These compounds have potential applications in organic synthesis and catalysis (Bleasdale et al., 1993).

  • Production of Building Blocks : The continuous flow production of 3-chloropropionyl chloride, a related compound, offers a safer, efficient, and cost-effective method for producing building blocks used in adhesives, pharmaceuticals, and herbicides (Movsisyan et al., 2018).

  • Groundwater Decontamination : A chlorobenzoate-enriched biofilm reactor effectively dechlorinates tetrachloroethylene (TCE) and 3-chlorobenzoate in groundwater, hinting at its potential for treating other chloroaliphatic contaminants (Fathepure & Tiedje, 1994).

  • Pharmaceutical Applications : Compounds such as 1-allyl-3-(2-chlorobenzoyl) thiourea, derived from 3-Chlorobenzoyl chloride, exhibit good analgesic activity, suggesting potential as a drug candidate for treating pain (Shalas et al., 2016).

  • Synthesis of Cytotoxic Compounds : 3-Chlorobenzofuran-2-yl synthesized compounds were evaluated for antiviral activity against various viruses, although no specific antiviral activity was noted (Shahar Yar et al., 2009).

  • Ionic Liquids for Clean Technology : Room-temperature chloroaluminate(III) ionic liquids, potentially involving 3-Chlorobenzoyl chloride, are used as solvents for clean synthesis and catalytic processes, offering potential for future industrial processes (Seddon, 1997).

  • Environmental Management : The degradation of 3-chlorobenzoate by various bacterial strains, such as Bacillus sp. OS13, offers potential for managing environments contaminated with chlorinated compounds (Mulla et al., 2016).

  • Chemical Sensitization Studies : Studies on sensitization of animals with simple chemical compounds, including acyl chlorides like 3-Chlorobenzoyl chloride, have shown significant findings related to the formation of conjugated antigens and skin reactions (Landsteiner & Jacobs, 1936).

Safety And Hazards

3-Chlorobenzoyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

3-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIHIKVIWVIIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060681
Record name Benzoyl chloride, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzoyl chloride

CAS RN

618-46-2
Record name 3-Chlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobenzoyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoyl chloride, 3-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Chlorobenzoyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23U2QRR4DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

17.2 g of the double bonds-containing mCOC copolymer (containing 15 mol % ENB) obtained from Example 6 and 100 ml of cyclohexene were placed in a 300 ml Schlenk round-bottom bottle wrapped with aluminum foil, and then 1.72 g of 3-chloroperoxybenzoic acid was added to the mCOC/cyclohexane solution. The reaction was conducted in a dark room at room temperature for 2 hours. Then, the reaction mixture was washed with methanol repeatly, filtered, and dried under vacuum. From 1H NMR spectrum, it was observed that the chemical shift of the double bond (5.2 ppm) disappeared and the chemical shift of epoxy group at 3.0 ppm appeared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Name
mCOC cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

16.5 parts of 6-(4'-aminophenylamino)-1-hydroxynaphthalene-3-sulfonic acid are dissolved in 1500 parts of hot water. After cooling down to room temperature, 9.65 parts of 4-chlorobenzoyl chloride are added dropwise in the course of about 30 minutes and the reaction mixture is reacted at a pH maintained at 6 until the consumption of sodium hydroxide solution has ceased (duration about 2.5 to 4 hours). Then the pH is adjusted to 1 with hydrochloric acid and the product is salted out with sodium chloride. Filtering off with suction and drying gives the compound of the formula ##STR72## The replacement of 4-chlorobenzoyl chloride with an equivalent amount of benzoyl chloride or 3-chlorobenzoyl chloride gives analogous intermediates.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 3-chlorobenzoic acid (30 g, 191.61 mmol) in thionyl chloride (200 ml) was stirred overnight at 90° C. The resulting mixture was concentrated under vacuum to afford 3-chlorobenzoyl chloride as light yellow oil (30 g, 90%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In the commercial process for producing herbicidal bifenox, i.e., methyl 2-nitro-5-(2'4'-dichlorophenoxy)-benzoate, preparation of a reaction precursor involves the chlorination of benzoyl chloride to obtain m-chlorobenzoyl chloride. This material is then reacted with methanol to produce the corresponding methyl chlorobenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Chlorobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
3-Chlorobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
3-Chlorobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Chlorobenzoyl chloride
Reactant of Route 6
3-Chlorobenzoyl chloride

Citations

For This Compound
345
Citations
MC Davis, TJ Groshens - Organic Preparations and Procedures …, 2011 - Taylor & Francis
… Friedel-Crafts acylation of 1 with less than one equivalent of 3-chlorobenzoyl chloride gave the desired benzophenone 2 in 59% yield. Unfortunately, all attempts to purify 2 from the …
Number of citations: 3 www.tandfonline.com
M Khawar Rauf, A Badshah, M Bolte - … Crystallographica Section E …, 2006 - scripts.iucr.org
… Freshly prepared 3-chlorobenzoyl chloride (1.75 g, 10 mmol) was added to a suspension of KSCN ((1.00 g, 10 mmol) in acetone (30 ml). The reaction mixture was stirred for 15 min. …
Number of citations: 15 scripts.iucr.org
M Khawar Rauf, A Badshah, M Bolte - … Crystallographica Section E …, 2006 - scripts.iucr.org
… Freshly prepared 3-chlorobenzoyl chloride (1.75 g, 10 mmol) was added to a suspension of KSCN (1.00 g, 10 mmol) in acetone (20 ml). The reaction mixture was stirred for 15 min, and …
Number of citations: 11 scripts.iucr.org
M Khawar Rauf, A Badshah, M Bolte… - … Section E: Structure …, 2006 - scripts.iucr.org
… A solution of 3-chlorobenzoyl chloride (1.75 g, 10 mmol) in acetone (30 ml) was added to a suspension of KSCN ((1.00 g, 10 mmol) in acetone (30 ml). The reaction mixture was heated …
Number of citations: 10 scripts.iucr.org
M Khawar Rauf, A Badshah, U Flörke - … Crystallographica Section E …, 2006 - scripts.iucr.org
… Freshly prepared 3-chlorobenzoyl chloride (1.75 g, 10 m mol) was added to a suspension of KSCN ((1.00 g, 10 mmol) in acetone (30 ml). The reaction mixture was stirred for 15 min. …
Number of citations: 9 scripts.iucr.org
M Khawar Rauf, A Badshah, M Bolte - … Crystallographica Section E …, 2006 - scripts.iucr.org
… A solution of 3-chlorobenzoyl chloride (1.75 g, 10 mmol) in acetone (30 ml) was added to a suspension of KSCN (1.00 g, 10 mmol) in acetone (30 ml). The reaction mixture was heated …
Number of citations: 13 scripts.iucr.org
A Saeed, H Rafique, U Flörke - European Journal of Chemistry, 2010 - eurjchem.com
… Treatment of an equimolar quantity of ethyl 4‐aminobenzoate with 3‐chlorobenzoyl chloride in dry THF afforded the title amide (I) in 81% yield (Scheme 1). The ester amide was …
Number of citations: 1 eurjchem.com
DA Pangaribowo, IP Sary, DK Pratoko - Metode - core.ac.uk
… Synthesis of 1-(3-chlorobenzoyl)1,3-dimethylurea was completed by acylation reaction between 1,3-dimethylurea and 3-chlorobenzoyl chloride. The purity of synthesized product was …
Number of citations: 2 core.ac.uk
MM Matin, N Islam, A Siddika… - Journal of the Turkish …, 2021 - dergipark.org.tr
… of methyl α-L-rhamnopyranoside with dibutyltin oxide gave the corresponding 2,3-O-(dibutylstannylene) derivative which was then allowed to react with 3-chlorobenzoyl chloride. The …
Number of citations: 22 dergipark.org.tr
C Bleasdale, MK Ellis, PB Farmer… - Journal of Labelled …, 1993 - Wiley Online Library
… In this way the incorporation of 170 can be achieved by oxidising aniline with 3chloroperbenzoic acid-170,180, which we have prepared from 3-chlorobenzoyl chloride and hydrogen …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.